molecular formula C18H20N4O4 B5610167 4-(4-methoxyanilino)-N-[(E)-(4-nitrophenyl)methylideneamino]butanamide

4-(4-methoxyanilino)-N-[(E)-(4-nitrophenyl)methylideneamino]butanamide

Cat. No.: B5610167
M. Wt: 356.4 g/mol
InChI Key: XXXWPGVZISFKLQ-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methoxyanilino)-N-[(E)-(4-nitrophenyl)methylideneamino]butanamide is a complex organic compound with a unique structure that includes both an aniline derivative and a nitrophenyl group

Preparation Methods

The synthesis of 4-(4-methoxyanilino)-N-[(E)-(4-nitrophenyl)methylideneamino]butanamide typically involves a multi-step process. The starting materials often include 4-methoxyaniline and 4-nitrobenzaldehyde. The reaction conditions usually require a solvent such as ethanol or methanol and a catalyst like acetic acid. The reaction proceeds through a condensation reaction, forming the Schiff base, which is then further reacted to form the final product .

Chemical Reactions Analysis

4-(4-Methoxyanilino)-N-[(E)-(4-nitrophenyl)methylideneamino]butanamide can undergo various chemical reactions, including:

Scientific Research Applications

4-(4-Methoxyanilino)-N-[(E)-(4-nitrophenyl)methylideneamino]butanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-methoxyanilino)-N-[(E)-(4-nitrophenyl)methylideneamino]butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar compounds to 4-(4-methoxyanilino)-N-[(E)-(4-nitrophenyl)methylideneamino]butanamide include:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(4-methoxyanilino)-N-[(E)-(4-nitrophenyl)methylideneamino]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4/c1-26-17-10-6-15(7-11-17)19-12-2-3-18(23)21-20-13-14-4-8-16(9-5-14)22(24)25/h4-11,13,19H,2-3,12H2,1H3,(H,21,23)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXWPGVZISFKLQ-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCCCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NCCCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.